4-(Benzylsulfanyl)-6-hydrazinylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with benzylthio and hydrazinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine typically involves the functionalization of pyrimidine derivatives. One common method starts with the preparation of 2-amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one, which is then subjected to hydrazination reactions to introduce the hydrazinyl group . The reaction conditions often involve the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the hydrazinyl group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one
- 5-(Benzylthio)-1,3,4-thiadiazole derivatives
Comparison: 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine is unique due to the presence of both benzylthio and hydrazinyl groups on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may only have one of these functional groups .
Eigenschaften
CAS-Nummer |
21308-87-2 |
---|---|
Molekularformel |
C11H13N5S |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
4-benzylsulfanyl-6-hydrazinylpyrimidin-5-amine |
InChI |
InChI=1S/C11H13N5S/c12-9-10(16-13)14-7-15-11(9)17-6-8-4-2-1-3-5-8/h1-5,7H,6,12-13H2,(H,14,15,16) |
InChI-Schlüssel |
CBIZVSYBAILCMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC=NC(=C2N)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.